7-Bromobenzo[c]isoxazol-3(1H)-one
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Overview
Description
7-Bromobenzo[c]isoxazol-3(1H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The bromine atom at the 7th position and the isoxazol-3(1H)-one core structure make this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-fluorobenzonitrile with N-hydroxyacetamide in the presence of a base such as potassium tert-butoxide in N,N-dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by purification through flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromobenzo[c]isoxazol-3(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7-Bromobenzo[d]isoxazol-3-amine
- 6-Bromobenzo[d]isoxazol-3-amine
Comparison: Compared to similar compounds, 7-Bromobenzo[c]isoxazol-3(1H)-one exhibits unique reactivity and properties due to the specific positioning of the bromine atom and the isoxazole ring. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4BrNO2 |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H |
InChI Key |
RVJXWSIHYSKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NOC2=O |
Origin of Product |
United States |
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